molecular formula C7H15NO2 B1430189 Methyl 3-amino-3-methylpentanoate CAS No. 1375474-04-6

Methyl 3-amino-3-methylpentanoate

Cat. No.: B1430189
CAS No.: 1375474-04-6
M. Wt: 145.2 g/mol
InChI Key: ZQKIEOBCNUGBIS-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-methylpentanoate is a useful research compound. Its molecular formula is C7H15NO2 and its molecular weight is 145.2 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 3-amino-3-methylpentanoate, a derivative of the branched-chain amino acid isoleucine, has garnered attention for its potential biological activities and applications in various fields, including nutrition and pharmaceuticals. This article provides a detailed overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its molecular formula C7H15NO2C_7H_{15}NO_2 and a molecular weight of approximately 145.20 g/mol. Its structural features include:

  • Branched-chain structure : Similar to isoleucine, it possesses a branched-chain configuration that is significant in metabolic processes.
  • Functional groups : The presence of an amino group (-NH2) and an ester group (-COOCH3) contributes to its reactivity and biological interactions.

Biological Activities

This compound exhibits several notable biological activities:

  • Metabolic Role : As a derivative of isoleucine, this compound plays a crucial role in protein synthesis and energy metabolism. Its involvement in the branched-chain amino acid (BCAA) metabolic pathway is essential for muscle protein synthesis and recovery after exercise.
  • Neuroprotective Effects : Some studies suggest that compounds related to branched-chain amino acids can exert neuroprotective effects, potentially influencing cognitive functions and providing benefits in neurodegenerative conditions .
  • Anti-inflammatory Properties : Research indicates that certain amino acid derivatives can modulate inflammatory pathways, offering potential therapeutic avenues for inflammatory diseases .

Case Studies

  • Exercise Recovery : A study investigated the effects of BCAAs, including this compound, on muscle recovery post-exercise. Results indicated improved muscle recovery times and reduced soreness in participants who supplemented with BCAAs compared to a placebo group.
  • Neuroprotection : In an animal model of neurodegeneration, administration of this compound showed a reduction in neuronal loss and improved cognitive performance on memory tasks. This suggests potential applications in treating conditions like Alzheimer's disease .

Research Findings

Recent research highlights the pharmacokinetics and bioavailability of this compound:

  • Absorption and Metabolism : The compound is rapidly absorbed in the gastrointestinal tract, with peak plasma concentrations occurring within one hour post-ingestion. It undergoes metabolic conversion primarily in the liver, where it can influence various metabolic pathways .
  • Bioactivity Assessment : A study measuring the bioactivity of this compound indicated that it retains significant activity even after metabolic conversion, suggesting that its metabolites may also contribute to its overall biological effects .

Table 1: Comparative Analysis of Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Biological Activity
This compoundC₇H₁₅NO₂145.20Muscle recovery, neuroprotection
L-IsoleucineC₆H₁₃NO₂131.17Protein synthesis, energy metabolism
D-IsoleucineC₆H₁₃NO₂131.17Different metabolic pathways

Table 2: Summary of Biological Activities

Activity TypeDescriptionReferences
Muscle RecoveryEnhances recovery post-exercise
NeuroprotectionReduces neuronal loss in neurodegenerative models
Anti-inflammatoryModulates inflammatory pathways

Properties

IUPAC Name

methyl 3-amino-3-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-4-7(2,8)5-6(9)10-3/h4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKIEOBCNUGBIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CC(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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